REACTION_CXSMILES
|
C(OC(=O)[NH:7][C:8]1[CH:13]=[C:12]([O:14][CH3:15])[CH:11]=[C:10]([O:16][CH3:17])[C:9]=1[F:18])(C)(C)C.FC(F)(F)C(O)=O>>[F:18][C:9]1[C:10]([O:16][CH3:17])=[CH:11][C:12]([O:14][CH3:15])=[CH:13][C:8]=1[NH2:7]
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Name
|
|
Quantity
|
56.6 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NC1=C(C(=CC(=C1)OC)OC)F)=O
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Name
|
|
Quantity
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184 mL
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Type
|
reactant
|
Smiles
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FC(C(=O)O)(F)F
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
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was stirred at room temperature for 30 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
to give a homogeneous solution which
|
Type
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WAIT
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Details
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After 30 minutes
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Duration
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30 min
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Type
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CONCENTRATION
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Details
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the reaction mixture was concentrated in vacuo
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Type
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ADDITION
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Details
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To the residue, a saturated solution of sodium bicarbonate was carefully added to pH 8
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Type
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EXTRACTION
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Details
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The resulting suspension was extracted two times with diethylether
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Type
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WASH
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Details
|
The combined diethylether layers were washed one time with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Type
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FILTRATION
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Details
|
filtered
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Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=C(C=C1OC)OC)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 34.1 g | |
YIELD: PERCENTYIELD | 95.5% | |
YIELD: CALCULATEDPERCENTYIELD | 94.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |